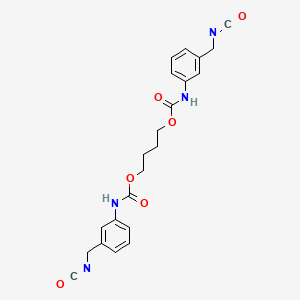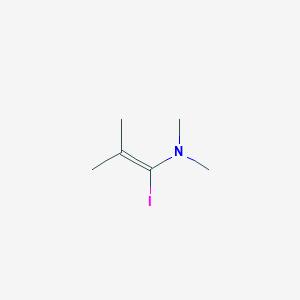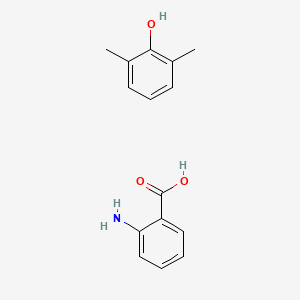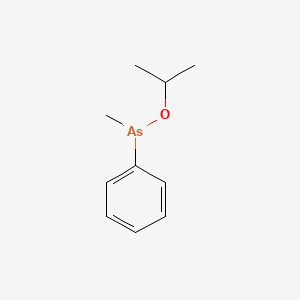![molecular formula C4H11N2O3PS B14482842 N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea CAS No. 67549-89-7](/img/structure/B14482842.png)
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea is an organophosphorus compound that contains both phosphorus and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea typically involves the reaction of thiourea with a phosphorylating agent. One common method is the reaction of thiourea with bis(hydroxymethyl)phosphine oxide under controlled conditions. The reaction is usually carried out in an aqueous medium at ambient temperature, allowing for the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea involves its interaction with specific molecular targets. The compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog without the phosphoryl group.
Bis(hydroxymethyl)phosphine oxide: Lacks the thiourea moiety.
N,N’-Bis(hydroxymethyl)thiourea: Contains two hydroxymethyl groups but no phosphoryl group.
Uniqueness
N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea is unique due to the presence of both phosphoryl and thiourea groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
67549-89-7 |
|---|---|
Fórmula molecular |
C4H11N2O3PS |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
bis(hydroxymethyl)phosphorylmethylthiourea |
InChI |
InChI=1S/C4H11N2O3PS/c5-4(11)6-1-10(9,2-7)3-8/h7-8H,1-3H2,(H3,5,6,11) |
Clave InChI |
QLQYAXONBURWFP-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=S)N)P(=O)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


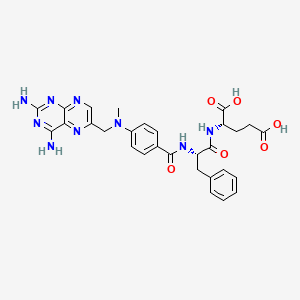
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
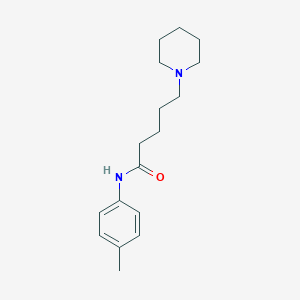
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
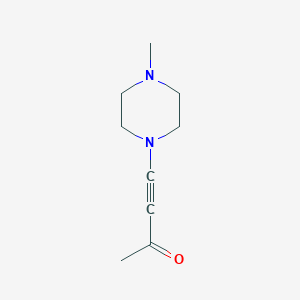
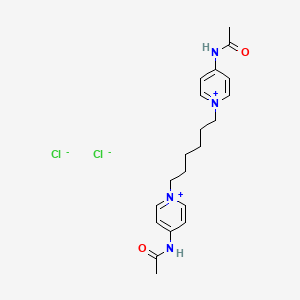
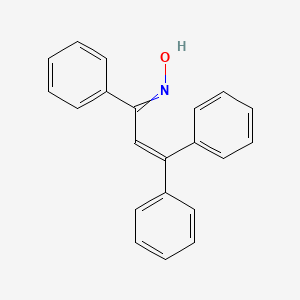

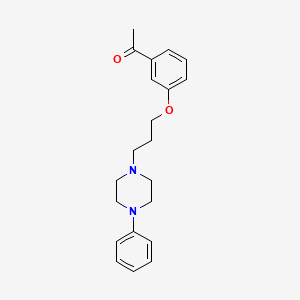
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
